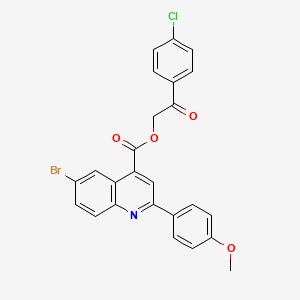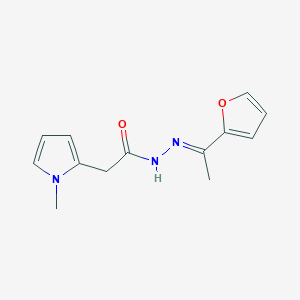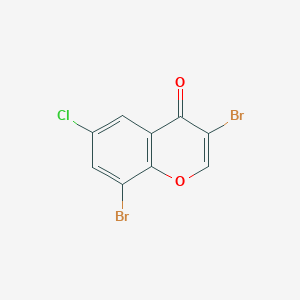
Biotin-dPEG(R)23-azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Biotin-dPEG®23-azide is a compound that combines biotin, a vitamin essential for various metabolic processes, with a discrete polyethylene glycol (dPEG) spacer and an azide functional group. This compound is particularly useful in bioconjugation and labeling applications due to its water solubility and ability to undergo click chemistry reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-dPEG®23-azide typically involves the conjugation of biotin with a dPEG spacer, followed by the introduction of an azide group. The process begins with the activation of biotin, which is then reacted with a dPEG spacer under controlled conditions.
Industrial Production Methods
Industrial production of Biotin-dPEG®23-azide follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, and the final product is purified using techniques such as chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Biotin-dPEG®23-azide primarily undergoes click chemistry reactions, specifically copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly efficient and selective, making them ideal for bioconjugation applications .
Common Reagents and Conditions
CuAAC: Requires a copper(I) catalyst, typically copper sulfate and sodium ascorbate, in an aqueous or organic solvent.
Major Products Formed
The major products formed from these reactions are biotinylated molecules, which can be used for various labeling and detection applications. The dPEG spacer ensures that the biotin moiety is optimally positioned for binding to avidin or streptavidin .
Wissenschaftliche Forschungsanwendungen
Biotin-dPEG®23-azide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of bioconjugates and the study of molecular interactions.
Biology: Facilitates the labeling of biomolecules for imaging and detection.
Medicine: Employed in the development of diagnostic assays and targeted drug delivery systems.
Industry: Utilized in the production of biotinylated products for various applications
Wirkmechanismus
The mechanism of action of Biotin-dPEG®23-azide involves the formation of a stable triazole linkage through click chemistry reactions. This linkage allows for the precise attachment of biotin to target molecules, facilitating their detection and analysis. The dPEG spacer ensures that the biotin moiety is accessible for binding to avidin or streptavidin, enhancing the efficiency of biotinylation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Biotin-dPEG®11-azide
- Biotin-dPEG®24-TFP ester
- Biotin-PEG4-alkyne
Uniqueness
Biotin-dPEG®23-azide is unique due to its specific dPEG spacer length, which provides optimal spacing for biotinylation. This feature enhances the binding efficiency of biotin to avidin or streptavidin, making it superior to other biotinylation reagents with shorter or longer spacers .
Eigenschaften
Molekularformel |
C58H112N6O25S |
|---|---|
Molekulargewicht |
1325.6 g/mol |
IUPAC-Name |
N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |
InChI |
InChI=1S/C58H112N6O25S/c59-64-61-6-8-68-10-12-70-14-16-72-18-20-74-22-24-76-26-28-78-30-32-80-34-36-82-38-40-84-42-44-86-46-48-88-50-52-89-51-49-87-47-45-85-43-41-83-39-37-81-35-33-79-31-29-77-27-25-75-23-21-73-19-17-71-15-13-69-11-9-67-7-5-60-56(65)4-2-1-3-55-57-54(53-90-55)62-58(66)63-57/h54-55,57H,1-53H2,(H,60,65)(H2,62,63,66) |
InChI-Schlüssel |
BXCVJZZLKSMPOQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![9-fluoro-7-hydroxy-3-methyl-5-oxo-N-(3-pyridinylmethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B12045162.png)

![4-chlorophenyl 3,5-dimethyl-1-({1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinyl}carbonyl)-1H-pyrazol-4-yl sulfide](/img/structure/B12045188.png)
![[4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]-2-methoxyphenyl] benzoate](/img/structure/B12045196.png)

![N-(sec-butyl)-1-hydroxy-3-oxo-3,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12045203.png)
![3-(1,3-benzodioxol-5-yl)-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12045220.png)
![N-([1,1'-Biphenyl]-2-yl)-2-((4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B12045224.png)

![2-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-7,7-dimethyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B12045242.png)

